4-(4-Nitrophenyl)but-3-yn-2-ol
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Overview
Description
4-(4-Nitrophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C11H11NO3. It features a butyn-2-ol backbone substituted with a nitrophenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)but-3-yn-2-ol typically involves the reaction of 4-nitrobenzaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 4-(4-Nitrophenyl)but-3-yn-2-one.
Reduction: 4-(4-Aminophenyl)but-3-yn-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrophenyl)but-3-yn-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)but-3-yn-2-ol depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components . The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)but-2-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(4-Nitrophenyl)but-3-yn-2-one: Oxidized form of the compound.
4-(4-Aminophenyl)but-3-yn-2-ol: Reduced form of the compound.
Uniqueness
The presence of both hydroxyl and nitro groups allows for diverse chemical modifications and functionalization .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-(4-nitrophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,1H3 |
InChI Key |
FZZNSYWYYJXFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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